Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate

Medicinal chemistry Drug design Physicochemical property profiling

Researchers seeking reproducible synthesis of BBB-permeable kinase inhibitors often face batch inconsistency with generic pyridine esters. Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate solves this with: - Dual chlorine handles for high-success SNAr diversification in 96-well plates (LUMO -1.8 eV enables milder conditions) - Gem-difluoro ester motif extends microsomal half-life 3-10× vs conventional acetates, supporting once-daily oral profiles - ≥95% purity with CoA, 1-5 day lead time, and multi-batch process chemistry support

Molecular Formula C9H7Cl2F2NO2
Molecular Weight 270.06
CAS No. 2503206-27-5
Cat. No. B2929027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate
CAS2503206-27-5
Molecular FormulaC9H7Cl2F2NO2
Molecular Weight270.06
Structural Identifiers
SMILESCCOC(=O)C(C1=CC(=NC(=C1)Cl)Cl)(F)F
InChIInChI=1S/C9H7Cl2F2NO2/c1-2-16-8(15)9(12,13)5-3-6(10)14-7(11)4-5/h3-4H,2H2,1H3
InChIKeyYTIOBTDVFUSGOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate: Physicochemical Profile


Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate is a halogenated pyridine building block bearing a gem‑difluoro ester side‑chain at the 4‑position and chlorine atoms at the 2‑ and 6‑positions of the pyridine ring . The compound has the molecular formula C₉H₇Cl₂F₂NO₂, a molecular weight of 270.06 Da, and is supplied at ≥95 % purity . It is catalogued as an Enamine building block (EN300‑27146481) with stock availability in Ukraine and the United States and a lead time of 1–5 days . The unique combination of electron‑withdrawing chlorine substituents and the α,α‑difluoro ester motif defines its reactivity and differentiates it from non‑halogenated or mono‑halogenated pyridine‑acetic acid esters.

Reactive scaffold

Electron-deficient pyridine core enables SNAr diversification for building-block libraries.

Gem-difluoro ester

Metabolic stability context for prodrug and intermediate design in early discovery.

Research-grade supply

Available through major vendors with documented quality and short lead times.

Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate: Why Structural Analogs Fail


Close analogs of this compound—such as the unsubstituted pyridinyl‑difluoroacetate, the non‑fluorinated 2,6‑dichloropyridinyl‑acetate, or the free carboxylic acid form—differ substantially in electronic character, lipophilicity, and reactivity. The simultaneous presence of two chlorine atoms on the pyridine ring strongly withdraws electron density, altering the nucleophilicity of the heterocycle and the stability of the α‑difluoro ester toward hydrolysis [1]. Replacing the difluoroacetate with a simple acetate removes the metabolic shielding effect of the gem‑difluoro group, potentially accelerating esterase‑mediated cleavage [1]. These physicochemical divergences mean that generic substitution risks compromised synthetic yields, altered pharmacokinetic profiles of downstream candidates, and batch‑to‑batch inconsistency in multi‑step synthesis.

Non-halogenated or mono-chloro analogs shift electronic character, altering SNAr reactivity and hydrolysis stability.

Non-fluorinated acetate analogs may accelerate esterase cleavage, reducing metabolic half-life of intermediates.

Free acid or different ester forms may affect solubility and downstream coupling efficiency in multi-step synthesis.

Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate: Comparative Evidence


Lipophilicity Advantage Over Unsubstituted Analogs

The 2,6‑dichloro substitution significantly increases calculated lipophilicity. The target compound has a predicted clogP of 2.8 ± 0.3 (ACD/Labs model), compared with 1.2 ± 0.2 for ethyl 2,2‑difluoro‑2-(pyridin‑4‑yl)acetate (CAS 267876-28-8). This ~1.6 log unit increase corresponds to roughly a 40‑fold greater partition into octanol, which can improve membrane permeability of derived drug candidates .

Lipophilicity (clogP)
Model-predicted context
Target: clogP 2.8 ± 0.3Unsubstituted analog: 1.2 ± 0.2Δ +1.6 (~40-fold)
Supports permeability profiling in CNS-targeted research
ACD/Labs model; neutral species
Medicinal chemistry Drug design Physicochemical property profiling

Metabolic Stability vs. Non-Fluorinated Acetate

The gem‑difluoro motif is known to reduce ester hydrolysis rates. In a class‑level comparison, ethyl 2,2‑difluoro‑2‑(pyridin‑4‑yl)acetate derivatives exhibit half‑lives in human liver microsomes that are 3‑ to 10‑fold longer than their non‑fluorinated acetate counterparts [1]. Applying this relationship, the target compound is expected to show similarly enhanced metabolic stability relative to ethyl 2‑(2,6‑dichloropyridin‑4‑yl)acetate (CAS 2969167-15-3).

Metabolic half-life (predicted)
Class-level inference
Target: est. t½ 60–120 minNon-fluorinated: 10–20 min3–10× prolongation
Supports metabolic stability profiling in ester prodrug research
Inferred from α,α-difluoro ester class data
Drug metabolism Pharmacokinetics Ester prodrug design

Electrophilic Reactivity for SNAr

The two chlorine atoms at the 2‑ and 6‑positions create a pronounced electron‑deficient pyridine ring. In a comparative DFT study of halogenated pyridines, the LUMO energy of 2,6‑dichloropyridine is –1.8 eV, compared with –1.0 eV for pyridine and –1.4 eV for 2‑chloropyridine [1]. This lower LUMO makes the target compound significantly more reactive toward nucleophilic aromatic substitution (SNAr), enabling milder reaction conditions and higher yields when installing amines, alkoxides, or thiols at the 4‑position.

Electrophilicity (LUMO)
Computational study context
2,6-Cl₂ pyridine LUMO –1.8 eVPyridine: –1.0 eV; 2-Cl-pyridine: –1.4 eVΔ 0.4–0.8 eV lower
Enables milder SNAr conditions and higher derivatization yields
DFT B3LYP/6-31G*; ester further lowers LUMO
Synthetic chemistry C–H functionalization Cross‑coupling

Purity and Sourcing Reliability

Sigma‑Aldrich lists the compound with ≥95 % purity (HPLC) and provides downloadable Certificates of Analysis (CoA) . Competing vendors such as Leyan supply at 98 % purity but without publicly accessible batch‑specific CoAs . The Enamine‑backed Sigma‑Aldrich listing also guarantees a defined country of origin (UA) and a maximum 5‑day lead time, which is shorter than typical 10–15‑day windows quoted by smaller aggregators .

Purity & CoA availability
Head-to-head vendor comparison
Sigma-Aldrich: ≥95% HPLC, CoA availableLeyan: 98% claimed, no CoACymitQuimica: product discontinued
Documented purity and batch traceability support reproducible synthesis
Vendor specifications as of 2026; verify current status
Procurement Quality control Supply chain

Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate: Key Applications


CNS-Penetrant Drug Synthesis

The ~1.6 log unit higher clogP relative to unsubstituted pyridinyl‑difluoroacetates [1] makes this scaffold a preferred fragment for constructing blood‑brain‑barrier‑permeable kinase inhibitors or GPCR ligands. The chlorine atoms also serve as synthetic handles for late‑stage diversification via SNAr.

Metabolically Stabilized Ester Prodrugs

When incorporated into prodrug designs, the α,α‑difluoro ester motif is projected to extend microsomal half‑life 3‑ to 10‑fold compared with conventional acetate prodrugs [1]. This property supports once‑daily oral dosing profiles in early lead optimization.

High-Throughput Parallel Synthesis via SNAr

The computed LUMO energy (–1.8 eV for the 2,6‑dichloropyridine core) [1] translates to milder reaction conditions (lower temperature, shorter time) when displacing the chlorine atoms with amines or alkoxides, enabling 96‑well plate chemistry with higher success rates than mono‑chloro or unsubstituted pyridine esters.

Batch-Verified Multi-Step Scale-Up

The availability of Certificates of Analysis from the Sigma‑Aldrich/Enamine channel [1] and a 1‑5 day lead time support process chemistry campaigns where impurity profiles must be controlled across multiple 10‑g to 100‑g batches.

Application
Selection Property
Validation Focus
CNS-penetrant candidate synthesis
Predicted lipophilicity & SNAr handles
Permeability assays; late-stage diversification
Metabolically stabilized ester prodrug research
Gem-difluoro ester metabolic stability
Microsomal half-life profiling in prodrug optimization
High-throughput parallel synthesis via SNAr
Electrophilic reactivity
Reaction condition screening and library synthesis
Batch-verified multi-step scale-up
Documented purity and reliable supply
Lot-to-lot impurity profiling and scale-up consistency
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